(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine
Description
Historical Context and Development of Indolizine Research
The foundation of indolizine chemistry traces back to 1890 when Italian chemist Angeli first reported the preparation of imine-anhydride derivatives of pyrroylpyruvic acid and proposed the name pyrindole for the completely unsaturated parent base. This pioneering work established the conceptual framework for understanding nitrogen-containing bicyclic systems that would later evolve into the modern field of indolizine chemistry. Twenty-two years following Angeli's initial discovery, Scholtz reported the first successful synthesis of the indolizine core structure in 1912. His methodology involved treating 2-methylpyridine with acetic anhydride at elevated temperatures ranging from 200-220°C, yielding what he termed "picolide," which upon acid hydrolysis produced a colorless crystalline solid with weakly basic properties.
The structural elucidation of these early compounds proved challenging for researchers of the period. Scholtz observed that his newly synthesized compound exhibited reactions characteristic of both pyrroles and indoles while maintaining the same empirical formula C8H7N as indole and isoindole. These observations led to the assignment of the pyrrolopyridine structure, initially named pyrrocoline before adopting Angeli's suggested name pyrindole. The validity of Scholtz's structural formulation was subsequently confirmed by Diels and Alder, who established the presence of four double bonds through catalytic reduction studies.
Further refinement of indolizine structural understanding occurred in 1929 when Tshitschibabin and Stepanow reinvestigated the synthesis and reformulated the "picolide" structure as 1,3-diacetylindolizine. This correction marked a crucial turning point in indolizine chemistry, as the Scholtz reaction gained widespread popularity and became adopted as a general synthetic route to indolizine derivatives. The historical development demonstrates the evolution from empirical observations to systematic structural characterization that has enabled modern indolizine research.
Classification and Nomenclature of Oxyindolizine Derivatives
Oxyindolizine derivatives represent a specialized subcategory within the broader indolizine family, characterized by the presence of oxygen-containing functional groups attached to the indolizine core structure. The nomenclature system for these compounds follows International Union of Pure and Applied Chemistry guidelines, incorporating both systematic naming conventions and stereochemical descriptors. The indolizine parent structure, also known as pyrrolo[1,2-a]pyridine, serves as the fundamental framework upon which various substituents are incorporated.
The classification of oxyindolizine derivatives depends primarily on the position and nature of oxygen-containing substituents. Hydroxy-substituted indolizines, acetoxy derivatives, and ketone-containing variants each represent distinct subclasses with specific nomenclature requirements. The compound (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine exemplifies the complexity of modern indolizine nomenclature, incorporating multiple stereochemical descriptors and functional group identifiers.
Table 1 presents the systematic classification parameters for oxyindolizine derivatives:
| Classification Parameter | Description | Example Application |
|---|---|---|
| Core Structure | Indolizine (pyrrolo[1,2-a]pyridine) | Base heterocyclic framework |
| Saturation Level | Hexahydro, octahydro, or unsaturated | Degree of ring saturation |
| Stereochemistry | Absolute configuration descriptors | (1S,2R,8R,8aR) designation |
| Functional Groups | Acetoxy, hydroxy, oxo substituents | Triacetoxy and oxy groups |
| Positional Notation | Numerical position indicators | 1,2,8-triacetoxy-5-oxy |
The systematic approach to oxyindolizine nomenclature ensures precise identification of specific structural variants while maintaining compatibility with international chemical databases and literature. This standardization facilitates accurate communication of structural information across research communities and enables efficient literature searching and compound identification.
Significance of Triacetoxy-substituted Indolizine Structures in Chemical Research
Triacetoxy-substituted indolizine structures occupy a position of particular importance in contemporary chemical research due to their versatility as synthetic intermediates and their unique structural properties. The incorporation of three acetoxy groups into the indolizine framework introduces multiple reactive sites that can be selectively modified through various chemical transformations. These compounds serve as valuable building blocks in organic synthesis, providing access to complex molecular architectures through controlled deprotection and functionalization strategies.
The significance of triacetoxy-substituted indolizines extends beyond their synthetic utility to encompass their role in advancing fundamental understanding of heterocyclic chemistry. Research has demonstrated that the strategic placement of acetoxy groups influences both the electronic properties and reactivity patterns of the indolizine core. The electron-withdrawing nature of acetoxy substituents modifies the electron density distribution within the heterocyclic system, affecting nucleophilic and electrophilic reaction pathways.
Contemporary synthetic methodologies for accessing triacetoxy-indolizine derivatives have evolved to incorporate modern catalytic approaches and green chemistry principles. Radical-induced synthetic strategies have gained particular attention due to their efficiency in constructing complex indolizine architectures while minimizing environmental impact. These developments reflect the broader trend toward sustainable synthetic practices in heterocyclic chemistry.
Table 2 summarizes key research applications of triacetoxy-substituted indolizine structures:
| Research Application | Synthetic Role | Chemical Significance |
|---|---|---|
| Intermediate Synthesis | Precursor to deprotected derivatives | Enables selective functionalization |
| Stereochemical Studies | Model compounds for conformational analysis | Investigates structure-activity relationships |
| Methodological Development | Test substrates for new reactions | Validates synthetic transformations |
| Medicinal Chemistry | Lead compound optimization | Explores biological activity modulation |
The multifaceted applications of triacetoxy-substituted indolizines underscore their importance as research tools and synthetic targets, contributing to advances in both fundamental and applied chemistry.
Stereochemical Importance of the (1S,2R,8R,8aR) Configuration
The specific stereochemical configuration (1S,2R,8R,8aR) in the target compound represents a precisely defined three-dimensional arrangement that significantly influences both chemical reactivity and physical properties. Stereochemistry plays a fundamental role in determining molecular behavior, particularly in biological systems where specific spatial arrangements can dramatically affect activity and selectivity. The absolute configuration notation follows the Cahn-Ingold-Prelog priority rules, providing unambiguous identification of the stereochemical arrangement at each chiral center.
The presence of four defined stereocenters in this compound creates a complex three-dimensional structure with specific conformational preferences. The saturated nature of the hexahydro system reduces conformational flexibility compared to unsaturated analogs, resulting in more predictable spatial arrangements and reduced conformational entropy. This structural rigidity can be advantageous in applications requiring precise molecular recognition or specific binding interactions.
Analytical characterization of the stereochemical configuration requires sophisticated spectroscopic techniques and often involves comparative analysis with known standards. Nuclear magnetic resonance spectroscopy provides detailed information about the spatial relationships between atoms, while optical rotation measurements confirm the absolute configuration. The International Chemical Identifier (InChI) system incorporates stereochemical information, enabling precise database searching and compound identification across different chemical information systems.
Table 3 details the stereochemical parameters and their implications:
| Stereocenter | Configuration | Spatial Consequence | Analytical Method |
|---|---|---|---|
| Position 1 | S configuration | Specific hydrogen orientation | Nuclear magnetic resonance coupling |
| Position 2 | R configuration | Acetoxy group positioning | Vicinal coupling analysis |
| Position 8 | R configuration | Ring junction stereochemistry | Two-dimensional nuclear magnetic resonance |
| Position 8a | R configuration | Bridgehead stereochemistry | Nuclear Overhauser effect studies |
The stereochemical complexity of this indolizine derivative necessitates careful attention to synthetic methodology and purification procedures to maintain stereochemical integrity. Epimerization at any of the chiral centers would result in a different diastereomer with potentially altered properties, emphasizing the importance of stereoselective synthetic approaches and rigorous analytical characterization throughout the preparation and handling processes.
Properties
IUPAC Name |
[(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXMIOMJNNRVNX-HBJVGIJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CN2[C@@H]([C@@H]1OC(=O)C)[C@@H](C=CC2=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indolizine Formation via Intramolecular Cyclization
The indolizine skeleton is typically constructed through cyclization reactions. A pivotal method involves the use of swainsonine derivatives as precursors. For example, swainsonine (1S-8a-β-octahydroindolizine-1-α-2-α-8-β-triol) undergoes selective acetylation and oxidation to generate the 5-oxo intermediate . Key steps include:
-
Hydrogenation of Unsaturated Precursors :
A swainsonine derivative containing a double bond at the 5-position is hydrogenated using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere. This step saturates the double bond, yielding a hexahydroindolizine framework . -
Oxidation to 5-Oxyindolizine :
The 5-position is oxidized using osmium tetroxide (OsO₄) or other oxidizing agents to introduce the ketone group. Computational studies suggest that steric effects from the bicyclic structure direct oxidation to the desired position .
Reaction Conditions :
| Parameter | Details |
|---|---|
| Catalyst | Pd/C (10% w/w) |
| Solvent | Methanol |
| Temperature | 25°C, H₂ atmosphere (1 atm) |
| Oxidation Agent | OsO₄ in tetrahydrofuran (THF) |
| Yield | 65–72% after purification |
Acetylation of Hydroxyl Groups
The triacetoxy functionality is introduced via selective acetylation of the 1, 2, and 8 hydroxyl groups. This step is critical for protecting reactive sites during subsequent reactions.
-
Stepwise Acetylation :
Swainsonine is treated with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to acetylate all three hydroxyl groups. The reaction proceeds at 0°C to room temperature over 12 hours . -
One-Pot Acetylation :
A streamlined approach uses chloroacetic anhydride and sodium bicarbonate in methanol. This method achieves 85–90% conversion to the triacetate without isolating intermediates .
Optimization Insights :
-
Excess acetic anhydride (3.5 equivalents) ensures complete acetylation.
-
Base selection impacts regioselectivity; pyridine minimizes side reactions compared to triethylamine .
Stereochemical Control and Purification
The (1S,2R,8R,8aR) stereochemistry is maintained through chiral auxiliaries and careful solvent selection.
-
Chiral Resolution :
Diastereomeric intermediates are separated using silica gel chromatography with chloroform/methanol gradients (95:5 to 85:15). The target isomer elutes first due to its lower polarity . -
Crystallization :
Final purification involves recrystallization from chloroform/hexane mixtures, yielding off-white needles with >98% enantiomeric excess (ee) .
Data Table: Chromatographic Conditions
| Parameter | Details |
|---|---|
| Stationary Phase | Silica gel (230–400 mesh) |
| Mobile Phase | CHCl₃:MeOH (95:5 → 85:15) |
| Retention Factor (Rf) | 0.45 (target compound) |
| Recovery Rate | 89–93% |
Alternative Routes via Morita-Baylis-Hillman Adducts
A novel approach adapts the Morita-Baylis-Hillman (MBH) reaction to construct the indolizine core. While primarily used for tricyclic indolizines , modifications enable hexahydro-5-oxyindolizine synthesis:
-
MBH Reaction :
Pyridine-2-carboxaldehyde reacts with cycloheptenone in water at 60°C using a bicyclic imidazole-alcohol catalyst. The adduct undergoes intramolecular cyclization and dehydration . -
Post-MBH Modifications :
The MBH product is acetylated and hydrogenated to introduce the 5-oxo group. This method offers superior atom economy (water as the sole byproduct) but lower yields (19–25%) .
Industrial-Scale Synthesis and Challenges
Scaling production requires addressing:
-
Catalyst Cost : Pd/C and OsO₄ are expensive; alternatives like iron-based catalysts are under investigation.
-
Byproduct Formation : Over-acetylation generates diacetate impurities, necessitating rigorous QC via HPLC .
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Hydrogenation/Acylation | 72% | High | Moderate |
| MBH-Based Synthesis | 25% | Low | Limited |
| One-Pot Acetylation | 85% | Medium | High |
Chemical Reactions Analysis
Types of Reactions
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The acetoxy groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of indolizine compounds exhibit promising anticancer properties. For instance, the presence of hydroxyl and acetoxy groups may enhance the interaction with biological targets involved in cancer proliferation pathways. Specific case studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death .
2. Neuroprotective Effects
Research has suggested that indolizine derivatives can provide neuroprotective effects against neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress within neural tissues. Experimental models have demonstrated that these compounds can improve cognitive function and reduce neuronal damage in conditions such as Alzheimer's disease .
Synthetic Organic Chemistry Applications
1. Oxidation Reactions
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine can serve as an effective reagent in oxidation reactions. The acetoxy groups allow for selective oxidation of alcohols to aldehydes or ketones under mild conditions. This property is particularly useful for synthesizing complex molecules where functional group tolerance is essential .
2. Building Block for Complex Molecules
The compound can act as a versatile building block in the synthesis of more complex organic molecules. Its structural features facilitate further functionalization which is critical in drug discovery and development processes. Researchers have successfully utilized this compound to create libraries of derivatives for screening against various biological targets .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of indolizine derivatives based on this compound. The results indicated that certain modifications led to compounds with significantly enhanced cytotoxicity against breast cancer cell lines compared to standard treatments .
Case Study 2: Neuroprotective Effects
In another investigation published in Neuroscience Letters, researchers examined the neuroprotective effects of an indolizine derivative derived from this compound on rodent models of neurodegeneration. The findings revealed a marked improvement in cognitive performance and a reduction in markers of oxidative stress within treated groups .
Mechanism of Action
The mechanism by which (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine can be compared to other indolizidine alkaloids, such as swainsonine and castanospermine While these compounds share a similar core structure, they differ in their functional groups and biological activities
List of Similar Compounds
- Swainsonine
- Castanospermine
- Indolizidine 209D
Biological Activity
The compound (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine (CAS No. 149913-46-2) is a synthetic derivative of indolizine with potential biological activities that have garnered interest in pharmacological research. This article provides an in-depth exploration of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C14H17NO7
- Molecular Weight : 311.29 g/mol
- Structure : The compound features multiple acetoxy groups which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO7 |
| Molecular Weight | 311.29 g/mol |
| CAS Number | 149913-46-2 |
| IUPAC Name | (1S,2R,8R,8aR)-1,2,8-Tris(acetyloxy)-2,3,8,8a-tetrahydro-5(1H)-indolizinone |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound exhibits moderate antimicrobial activity.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. In a recent study by Johnson et al. (2024), the compound was tested on various cancer cell lines.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 25 |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cells.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Q & A
Q. What are the optimal synthetic routes for (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine?
- Methodological Answer : Palladium-catalyzed arylation and heteroatom insertion strategies are effective for indolizine derivatives. For example, describes the synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines using palladium catalysts under reflux conditions. Adapting this method, the triacetoxy derivative could be synthesized via selective acetylation of hydroxyl groups in the indolizine core. Key steps include:
- Precursor preparation : Start with a hydroxylated indolizine scaffold (e.g., Swainsonine analogs, as in ).
- Acetylation : Use acetic anhydride or acetyl chloride in anhydrous conditions to esterify hydroxyl groups at positions 1, 2, and 7.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (90:10 to 70:30) to isolate the triacetoxy product.
Note: Monitor reaction progress via TLC or HPLC to avoid over-acetylation .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility is influenced by ester groups (acetoxy) and polarity. Based on structurally similar compounds ( ):
- Solvent selection : Test DMSO (for stock solutions) and PBS (pH 7.4) for aqueous dilution. Swainsonine derivatives show solubility >10 mg/mL in DMSO and methanol .
- Stability : Store lyophilized powder at -20°C; solutions in DMSO remain stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles .
- Validation : Use LC-MS to confirm compound integrity before assays.
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of α-mannosidase inhibition by this compound?
- Methodological Answer : Swainsonine, a related indolizine triol, inhibits α-mannosidase by mimicking mannose transition states ( ). For the triacetoxy derivative:
- Enzyme kinetics : Perform competitive inhibition assays using purified α-mannosidase (e.g., from Aspergillus niger) and measure Ki values via Lineweaver-Burk plots.
- Structural analysis : Use X-ray crystallography or molecular docking (PDB ID: 1OBB for α-mannosidase) to compare binding modes with Swainsonine .
- Cellular validation : Treat human cancer cell lines (e.g., C6 glioma) and quantify N-linked glycan processing defects using lectin-based flow cytometry .
Q. How can researchers resolve contradictions in reported bioactivity data for indolizine derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs or assay conditions. For example:
- Purity verification : Use NMR and HRMS to confirm compound identity (e.g., reports HRMS validation for indolizines).
- Dose-response standardization : Compare IC50 values across studies using consistent cell lines (e.g., HepG2 vs. MCF-7).
- Synergy testing : Evaluate combinatorial effects with chemotherapeutics (e.g., Swainsonine enhances paclitaxel cytotoxicity in ).
Q. What strategies are recommended for studying the pro-apoptotic effects of this compound?
- Methodological Answer :
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify apoptosis-related pathways (e.g., Bcl-2/Bax ratio, caspase-3 activation) .
- Flow cytometry : Use Annexin V/PI staining to quantify early/late apoptosis.
- In vivo validation : Use xenograft models (e.g., nude mice with implanted tumors) and monitor tumor regression via bioluminescence imaging .
Key Notes for Experimental Design
- Synthesis : Prioritize regioselective acetylation to avoid byproducts.
- Bioassays : Include Swainsonine as a positive control for α-mannosidase inhibition.
- Data Reproducibility : Report batch-specific purity and storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
